![molecular formula C18H14N4O4 B2547634 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide CAS No. 899954-24-6](/img/structure/B2547634.png)
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their pharmacological properties. For instance, paper describes the synthesis of a carbon-11 labeled benzamide derivative intended as a PET tracer for dopamine D(4) receptors. Similarly, paper details the synthesis of a novel curcumin ester, which is a benzamide-related compound. These syntheses involve multi-step reactions, including the formation of amide bonds and the introduction of substituents to improve the compound's affinity for the target receptor or to enable radiolabeling.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper discusses the crystal structure of N-phenyl-2-nitrobenzamide, highlighting the importance of hydrogen bonding in the formation of molecular chains. Paper provides insights into the crystal structure of a carbamothioyl benzamide derivative, emphasizing the orientation of carbonyl and thiocarbonyl groups. These structural analyses are essential for understanding how molecular conformation affects biological interactions.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. Paper investigates the reactivity of N-chloro-N-methoxy-4-nitrobenzamide, demonstrating selective formation of products depending on the reaction conditions. This highlights the importance of understanding the chemical behavior of benzamide derivatives to predict their reactivity and potential transformations in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as lipophilicity, are critical for their pharmacokinetic profiles. Paper mentions the optimization of lipophilicity for brain penetration and low nonspecific binding. Paper discusses the affinity and selectivity of a benzamide derivative for dopamine D4 receptors, which are influenced by the compound's physicochemical properties. These properties are key factors in the design of compounds with desired biological activities.
Case Studies
While the papers do not provide specific case studies, they do offer insights into the potential applications of benzamide derivatives. For example, paper evaluates a compound's in vivo performance as a PET tracer, and paper assesses the anti-hepatic cancer activity of a synthesized compound. These studies demonstrate the relevance of benzamide derivatives in medical research and drug development.
Scientific Research Applications
Corrosion Inhibition Studies
Research on the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including those with electron withdrawing nitro and electron releasing methoxy substituents, has shown significant potential in protecting mild steel from acidic corrosion. Computational and experimental studies indicate that methoxy substituents enhance inhibition efficiency, suggesting applications in materials protection and engineering (Mishra et al., 2018).
Structural Studies and Physicochemical Properties
In the realm of pharmaceutical chemistry, structural studies and the investigation of physicochemical properties have been conducted on various molecular complexes, including nitrofurantoin co-crystals. These studies aim to enhance photostability and relevant physicochemical properties of pharmaceutical compounds, indicating a broader implication for improving drug formulations and stability (Vangala et al., 2012).
Synthesis and Characterization of Polymers
The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate applications in polymer science, particularly in improving the thermal stability and mechanical properties of cured polymers. These findings may influence the development of advanced materials for various industrial applications (Qi et al., 2009).
Antimicrobial Screening
A series of compounds incorporating the thiazole ring and bearing resemblance in structure to N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide have been synthesized and screened for antimicrobial activity. This research contributes to the ongoing search for new therapeutic agents capable of combating bacterial and fungal infections, thereby addressing significant public health challenges (Desai et al., 2013).
Experimental and Theoretical Studies on Nitrones
The exploration of nitrones, crucial for synthesizing natural and biologically active compounds, showcases the chemical versatility and potential applications of this compound in creating valuable compounds for research and therapeutic use. Such studies bridge fundamental chemistry with practical applications in drug discovery and development (Safin et al., 2017).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the compound’s intended use, such as a drug or pesticide . Without specific information, it’s not possible to provide a detailed analysis of the mechanism of action of this compound.
properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-9-8-16(20-21-17)12-4-2-6-14(10-12)19-18(23)13-5-3-7-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPUAUAFDRIWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2547551.png)
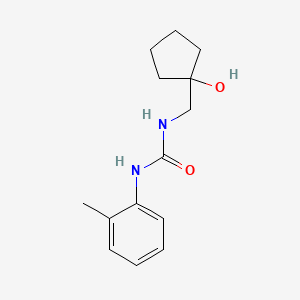
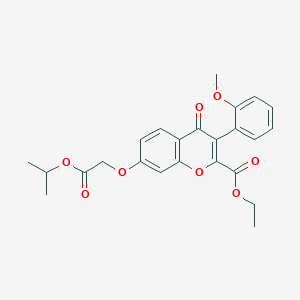
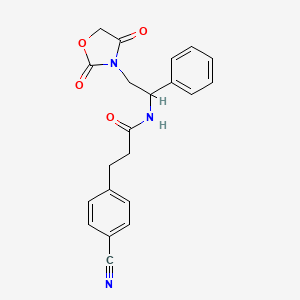
![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)
![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)
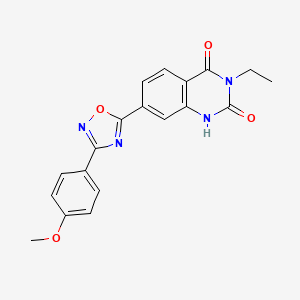
![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)

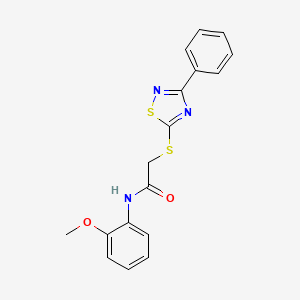
![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547573.png)